molecular formula C5H7NO2 B8768144 2-Methylpropanecarbonyl isocyanate

2-Methylpropanecarbonyl isocyanate

Cat. No.: B8768144
M. Wt: 113.11 g/mol
InChI Key: NUJABUJBVBBCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpropanecarbonyl isocyanate is an organic compound characterized by the presence of both an isobutyryl group and an isocyanate group. It is a versatile chemical intermediate used in various industrial and research applications. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpropanecarbonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of isobutyryl chloride with sodium azide, followed by the Curtius rearrangement to yield isobutyryl isocyanate. The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods: In industrial settings, isobutyryl isocyanate is often produced using the phosgene method. This involves the reaction of isobutyryl amine with phosgene to form isobutyryl isocyanate. Due to the hazardous nature of phosgene, strict safety protocols are necessary during this process .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropanecarbonyl isocyanate undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form isobutyric acid and carbon dioxide.

    Aminolysis: Reacts with amines to form ureas.

    Alcoholysis: Reacts with alcohols to form carbamates.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Isobutyric acid and carbon dioxide.

    Aminolysis: Ureas.

    Alcoholysis: Carbamates.

Scientific Research Applications

2-Methylpropanecarbonyl isocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isobutyryl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophilic species such as water, amines, and alcohols. This reactivity is the basis for its use in forming ureas, carbamates, and other derivatives. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

    Butyryl isocyanate: Similar in structure but with a straight-chain butyryl group instead of a branched isobutyryl group.

    Acetyl isocyanate: Contains an acetyl group instead of an isobutyryl group.

    Propionyl isocyanate: Features a propionyl group in place of the isobutyryl group.

Uniqueness: 2-Methylpropanecarbonyl isocyanate is unique due to its branched isobutyryl group, which can impart different steric and electronic properties compared to its straight-chain counterparts. This can influence its reactivity and the types of products formed in chemical reactions .

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

2-methylpropanoyl isocyanate

InChI

InChI=1S/C5H7NO2/c1-4(2)5(8)6-3-7/h4H,1-2H3

InChI Key

NUJABUJBVBBCTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C=O

Origin of Product

United States

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